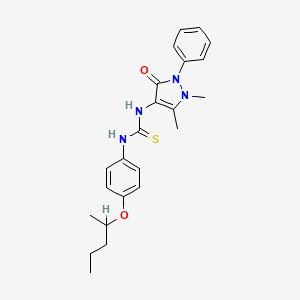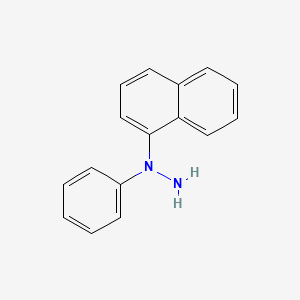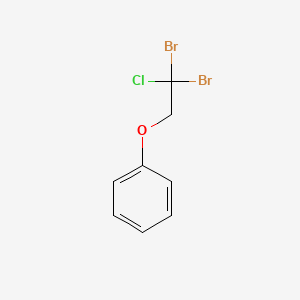
(2,2-Dibromo-2-chloroethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-Dibromo-2-chloroethoxy)benzene is a chemical compound with the molecular formula C8H7Br2ClO It is characterized by the presence of two bromine atoms, one chlorine atom, and an ethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dibromo-2-chloroethoxy)benzene typically involves the reaction of 2-chloroethanol with bromine in the presence of a catalyst. The reaction conditions often include a controlled temperature and the use of solvents to facilitate the reaction. The general reaction can be represented as follows:
C6H5OCH2CH2Cl+Br2→C6H5OCH2CHBr2Cl
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2,2-Dibromo-2-chloroethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. The reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce various oxidized products.
Scientific Research Applications
Chemistry
In chemistry, (2,2-Dibromo-2-chloroethoxy)benzene is used as an intermediate in the synthesis of more complex organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals.
Biology and Medicine
In biological and medical research, this compound is studied for its potential biological activity. It may be used in the development of new drugs or as a tool for studying biochemical pathways.
Industry
In the industrial sector, this compound is utilized in the production of polymers, resins, and other materials. Its unique chemical properties make it valuable for creating materials with specific characteristics.
Mechanism of Action
The mechanism of action of (2,2-Dibromo-2-chloroethoxy)benzene involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and chlorine atoms can influence the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2-Chloroethoxy)benzene: A related compound with a similar structure but without the bromine atoms.
(2-Bromoethoxy)benzene: Another similar compound with only one bromine atom.
Uniqueness
(2,2-Dibromo-2-chloroethoxy)benzene is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical properties. These properties can be leveraged in various applications, making it a versatile compound in scientific research and industrial processes.
Properties
CAS No. |
79042-73-2 |
|---|---|
Molecular Formula |
C8H7Br2ClO |
Molecular Weight |
314.40 g/mol |
IUPAC Name |
(2,2-dibromo-2-chloroethoxy)benzene |
InChI |
InChI=1S/C8H7Br2ClO/c9-8(10,11)6-12-7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
TYVVXDOECWGYFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(Cl)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(2-Chlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14448002.png)

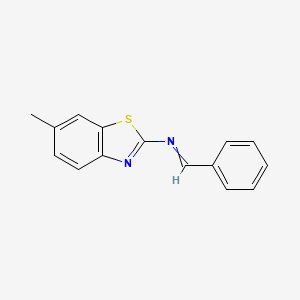
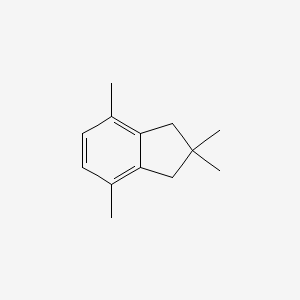

![(7-Oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)methanol](/img/structure/B14448028.png)
![oxalic acid;N-phenyl-N-[2-[3-(2-phenylethyl)-1,3-diazinan-1-yl]ethyl]propanamide](/img/structure/B14448033.png)
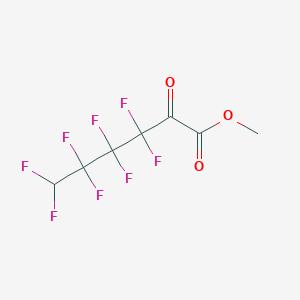
![1-[(2,5-Dimethylpyrimidin-4-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14448061.png)
